molecular formula C13H12N2O2 B10934397 (2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10934397
M. Wt: 228.25 g/mol
InChI Key: JZLRXKQHFIGTIR-WAYWQWQTSA-N
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Description

1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that features a hydroxyl group attached to a phenyl ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the condensation of 3-hydroxybenzaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxyacetophenone.

    Reduction: Formation of 1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrazole moiety can form hydrogen bonds and other interactions with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE: Lacks the pyrazole moiety, making it less versatile in terms of chemical reactivity and biological activity.

    3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Lacks the hydroxyl group, which may reduce its potential for hydrogen bonding and other interactions.

Uniqueness

1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of both the hydroxyl group and the pyrazole moiety. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(Z)-1-(3-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C13H12N2O2/c1-15-9-10(8-14-15)5-6-13(17)11-3-2-4-12(16)7-11/h2-9,16H,1H3/b6-5-

InChI Key

JZLRXKQHFIGTIR-WAYWQWQTSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C\C(=O)C2=CC(=CC=C2)O

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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